molecular formula C21H27N6O18P3 B1663728 Nicotinate adenine dinucleotide phosphate CAS No. 5502-96-5

Nicotinate adenine dinucleotide phosphate

Cat. No.: B1663728
CAS No.: 5502-96-5
M. Wt: 744.4 g/mol
InChI Key: QOTXBMGJKFVZRD-HISDBWNOSA-N
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Description

Nicotinamide adenine dinucleotide phosphate (NADP) is a coenzyme composed of ribosylnicotinamide 5’-phosphate (NMN) coupled by pyrophosphate linkage to the 5’-phosphate adenosine 2’,5’-bisphosphate . It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) . It functions as a hydrogen acceptor in the light stage of photosynthesis and is subsequently involved in the reduction of carbon dioxide in the dark reactions .


Synthesis Analysis

NADP can be produced from NAD in vitro using CD38 at an acidic pH and high concentrations of NA . It can also be enzymatically produced from nicotinamide adenine dinucleotide phosphate (β-NADP) with the help of ADP-ribosyl cyclase .


Molecular Structure Analysis

NADP+ differs from NAD+ by the presence of an additional phosphate group on the 2’ position of the ribose ring that carries the adenine moiety . This extra phosphate is added by NAD+ kinase and removed by NADP+ phosphatase .


Chemical Reactions Analysis

NADP serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) . In enzymology, a nicotinate-nucleotide adenylyltransferase (EC 2.7.7.18) is an enzyme that catalyzes the chemical reaction ATP + nicotinate ribonucleotide .


Physical and Chemical Properties Analysis

NADP is a coenzyme composed of ribosylnicotinamide 5’-phosphate (NMN) coupled by pyrophosphate linkage to the 5’-phosphate adenosine 2’,5’-bisphosphate . It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) .

Scientific Research Applications

1. Neurodegenerative Diseases

In neurodegenerative diseases such as Parkinson's, NADPH oxidase plays a pivotal role in microglia-mediated chronic neuroinflammation leading to progressive dopaminergic neurodegeneration. Studies have shown that inhibiting NADPH oxidase can significantly attenuate progressive dopaminergic degeneration and improve motor function, suggesting its potential as a therapeutic target for Parkinson's disease (Wang et al., 2015).

2. Calcium Signaling in Autoimmunity

NADPH is involved in calcium signaling in T cells, which is critical for the pathogenesis of autoimmune diseases like multiple sclerosis. Inhibiting NADPH-mediated calcium signaling in autoreactive effector T cells can significantly reduce the severity of symptoms in experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis (Cordiglieri et al., 2010).

3. Metabolic Effects in Cancer Cells

NADPH plays a crucial role in cellular bioenergetics. In cancer cells, inhibition of NAMPT, a key enzyme in NADPH metabolism, leads to significant metabolic alterations in amino acids, purine, and pyrimidine metabolism, as well as in glycolysis and the citric acid cycle. This has implications for understanding the mechanism of action of drugs at a cellular level and for developing therapeutic strategies (Tolstikov et al., 2014).

4. NADPH in Aging

The balance of NADPH and its metabolites is crucial in various cellular processes, including DNA repair and redox homeostasis. Changes in the NADPH metabolome in plasma have been associated with normal aging, suggesting its role in age-related impairments and diseases (Clement et al., 2019).

5. NADPH in Calcium Signaling

NADPH is involved in calcium signaling pathways, which are critical for a variety of cellular functions. It acts as a second messenger in calcium signaling, indicating its importance in cellular communication and signaling processes (Yamasaki et al., 2005).

Mechanism of Action

Target of Action

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a naturally occurring nucleotide that has been shown to be involved in the release of Ca2+ from intracellular stores in a wide variety of cell types, tissues, and organisms . The primary targets of NAADP are novel Ca2+ channels located on acidic organelles . Current evidence suggests that NAADP may function as a trigger to initiate a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . Recent studies have identified HN1L/JPT2 as a high-affinity NAADP binding protein that is essential for the modulation of Ca2+ channels .

Mode of Action

NAADP interacts with its targets, the Ca2+ channels, to initiate a Ca2+ signal. This signal is then amplified by other Ca2+ release mechanisms . The molecular mechanisms involved in the Ca2+ mobilizing activity of NAADP have been a matter of many discussions in the past years. Two hypotheses evolved: (i) NAADP activates type 1 ryanodine receptor (RYR1) localized on endoplasmic reticulum (ER) Ca2+ stores, or (ii) NAADP’s target organelles are acidic endo-lysosomal stores .

Biochemical Pathways

NAADP is involved in the release of Ca2+ from intracellular stores, acting as a second messenger in numerous cell types . It operates in both invertebrate and vertebrates . NAADP exerts these effects by activating two-pore channels (TPCs), an ancient family of eukaryotic intracellular ligand- and/or voltage-gated ion channels localized within the endolysosomal system .

Pharmacokinetics

It is known that naadp is a naturally occurring nucleotide involved in the release of ca2+ from intracellular stores . The responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA .

Result of Action

The result of NAADP action is the release of Ca2+ from intracellular stores, initiating a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . This leads to various cellular responses depending on the cell type and the physiological or pathological context.

Action Environment

The action of NAADP is influenced by the cellular environment. For instance, the responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA . Moreover, the NAADP-mediated Ca2+ increase and cADPR production were markedly reduced in cardiomyocytes obtained from CD38 knockout mice .

Future Directions

Recent research has unveiled an expansive role of NAD+ in cellular energy generation, redox reactions, and as a substrate or cosubstrate in signaling pathways that regulate health span and aging . This review provides novel insights into the roles of NOXs in neurodegenerative pharmacology, and indicates the types of NOX enzyme inhibitors that should be identified and developed as candidates for future applications .

Biochemical Analysis

Biochemical Properties

Nicotinate Adenine Dinucleotide Phosphate interacts with various enzymes, proteins, and other biomolecules. It binds to and opens Ca2+ channels on intracellular organelles, thereby increasing the intracellular Ca2+ concentration . This action is similar to its mechanistic cousins, IP3 and cyclic adenosine diphosphoribose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular processes through its role in increasing the intracellular Ca2+ concentration . This modulation affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activation and changes in gene expression . It activates a novel Ca2+ release channel distinct from the relatively well-characterized IP3 and ryanodine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it contributes to the development of maladaptive cardiac hypertrophy via Ca2+ signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized via a redox cycle between NAADPH and NAADP in T cells . Oxidation of NAADPH is catalyzed by dual NADPH oxidase DUOX2 and reduction of NAADP by glucose 6-phosphate dehydrogenase .

Subcellular Localization

This compound is localized in the endoplasmic reticulum and acidic endo-lysosomal stores . It activates type 1 ryanodine receptor localized on endoplasmic reticulum Ca2+ stores, or its target organelles are acidic endo-lysosomal stores and Ca2+ mobilization proceeds via two-pore channels .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Nicotinate adenine dinucleotide phosphate can be achieved through a multistep process involving the synthesis of intermediates that are subsequently used in the formation of the final product.", "Starting Materials": [ "Nicotinic acid", "Adenine", "Phosphoric acid", "NADP+" ], "Reaction": [ "Step 1: Nicotinic acid is reacted with phosphoric acid and thionyl chloride to form nicotinoyl chloride.", "Step 2: Adenine is reacted with sodium hydride to form the corresponding sodium salt.", "Step 3: Nicotinoyl chloride is reacted with the sodium salt of adenine to form nicotinamide adenine dinucleotide (NAD+).", "Step 4: NAD+ is then reduced to form NADP+ using the enzyme NAD+ kinase and ATP.", "Step 5: Nicotinate adenine dinucleotide phosphate is formed by reacting NADP+ with nicotinic acid in the presence of ATP and the enzyme nicotinate-nucleotide pyrophosphorylase." ] }

CAS No.

5502-96-5

Molecular Formula

C21H27N6O18P3

Molecular Weight

744.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI Key

QOTXBMGJKFVZRD-HISDBWNOSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O

Pictograms

Irritant

Synonyms

NAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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